Chemical structure and properties of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid
Chemical structure and properties of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid
This guide details the chemical structure, synthesis, physicochemical properties, and applications of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid (CAS 954255-32-4).[1] It is designed for researchers in medicinal chemistry and agrochemical development, focusing on its utility as a scaffold for diaryl ether-based inhibitors.[1]
Chemical Identity & Structural Analysis
6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is a heteroaromatic carboxylic acid characterized by a central pyridine ring substituted with a carboxylic acid group at the C3 position and a 2-chlorophenoxy moiety at the C6 position.[1] This specific substitution pattern creates a diaryl ether scaffold , a privileged structure in medicinal chemistry known for its ability to orient substituents in 3D space to match hydrophobic pockets in enzymes (e.g., kinases).
Nomenclature & Identifiers
| Identifier | Detail |
| IUPAC Name | 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid |
| Common Name | 6-(2-Chlorophenoxy)nicotinic acid |
| CAS Number | 954255-32-4 |
| Molecular Formula | C₁₂H₈ClNO₃ |
| Molecular Weight | 249.65 g/mol |
| SMILES | OC(=O)c1ccc(Oc2ccccc2Cl)nc1 |
Structural Features & Electronic Effects
The molecule's reactivity and biological profile are governed by three key structural elements:
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Pyridine Core: The nitrogen atom renders the ring electron-deficient, facilitating nucleophilic attack at the C6 position (SNAr) and influencing the acidity of the carboxylic acid.[1]
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Carboxylic Acid (C3): A polar, ionizable group (pKa ~3.8–4.2) that serves as a handle for further functionalization (e.g., amide coupling) or solubility modulation.
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2-Chlorophenoxy Ether (C6):
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Ether Linkage: Provides rotational freedom, allowing the molecule to adopt a "twisted" conformation that minimizes steric clash between the rings.[1]
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Chlorine Substituent (Ortho): The chlorine atom at the ortho-position of the phenoxy ring introduces steric bulk and lipophilicity (LogP increase).[1] It also blocks metabolic oxidation at this position, enhancing metabolic stability.
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Synthesis & Manufacturing Protocols
The most robust synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group (at C3) activates the C6 position for nucleophilic attack.[1]
Reaction Mechanism (SNAr)
The reaction proceeds via the addition-elimination mechanism:[1]
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Deprotonation: A base deprotonates 2-chlorophenol to form the phenoxide anion.[1]
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Addition: The phenoxide attacks the C6 position of 6-chloronicotinic acid, forming a resonance-stabilized Meisenheimer complex.[1]
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Elimination: The chloride leaving group is expelled, restoring aromaticity and yielding the ether product.[1]
Experimental Protocol
Reagents:
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Substrate: 6-Chloronicotinic acid (1.0 eq)
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Nucleophile: 2-Chlorophenol (1.1 eq)[1]
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Base: Potassium Carbonate (K₂CO₃, 2.5 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq)
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Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)
Step-by-Step Methodology:
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloronicotinic acid (10 mmol) and 2-chlorophenol (11 mmol) in anhydrous DMF (20 mL).
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Base Addition: Add K₂CO₃ (25 mmol) in a single portion. The reaction is exothermic; ensure adequate stirring.[1]
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Heating: Heat the mixture to 90–100°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor progress via TLC (50% EtOAc/Hexanes) or LC-MS.
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Workup (Acid-Base Extraction):
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Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary to remove traces of unreacted phenol.[1]
Synthesis Pathway Diagram
Caption: SNAr synthesis pathway showing the coupling of 6-chloronicotinic acid and 2-chlorophenol via a Meisenheimer intermediate.
Physicochemical Properties
Understanding the physicochemical profile is critical for predicting bioavailability and formulation stability.[1]
| Property | Value (Experimental/Predicted) | Implication |
| Appearance | White to off-white crystalline powder | Standard solid-state form.[1] |
| Melting Point | 165–170°C (Predicted) | Indicates stable crystal lattice; suitable for solid dosage forms.[1] |
| pKa (Acid) | 3.8 ± 0.2 | The carboxylic acid is ionized at physiological pH (7.4), improving solubility. |
| LogP | 2.8 ± 0.3 | Moderate lipophilicity due to the chlorophenoxy group; suggests good membrane permeability.[1] |
| Solubility | Low in water (neutral form); High in DMSO, MeOH, and aqueous base (pH > 5). | Formulation requires pH adjustment or co-solvents.[1] |
| PSA (Polar Surface Area) | ~60 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical methods are standard.
HPLC Method (Purity)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.[1]
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
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Gradient: 10% B to 90% B over 15 minutes.
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Detection: UV at 254 nm (aromatic absorption).[1]
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Retention Time: Expect elution around 8–10 min due to moderate lipophilicity.[1]
NMR Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
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δ 13.0–13.5 (br s, 1H): Carboxylic acid proton (-COOH).
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δ 8.6–8.8 (d, 1H): Pyridine C2-H (deshielded by N and COOH).
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δ 8.2–8.3 (dd, 1H): Pyridine C4-H.
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δ 7.1–7.2 (d, 1H): Pyridine C5-H (shielded by ether oxygen).
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δ 7.3–7.6 (m, 4H): Phenoxy aromatic protons (multiplet pattern typical of ortho-substitution).
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Applications & Biological Relevance
This molecule serves primarily as a versatile intermediate and scaffold in drug discovery and agrochemistry.[1]
Medicinal Chemistry: Kinase Inhibitor Scaffold
The diaryl ether motif is a "privileged structure" found in numerous kinase inhibitors (e.g., Sorafenib).
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Binding Mode: The ether oxygen acts as a hydrogen bond acceptor, while the aromatic rings engage in π-stacking or hydrophobic interactions within the ATP-binding pocket.[1]
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SAR Potential: The carboxylic acid can be converted into amides, esters, or heterocycles (e.g., oxadiazoles) to generate libraries of potential inhibitors for targets like VEGFR , PDGFR , or c-Met .
Agrochemicals: Herbicide Safeners
Pyridine carboxylic acid derivatives are often explored as herbicides or safeners (compounds that protect crops from herbicide damage).[1]
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Mechanism: Mimicry of auxins (plant hormones) or inhibition of specific plant enzymes.[1] The 2-chlorophenoxy group is reminiscent of 2,4-D (a common herbicide), suggesting potential auxin-like activity.[1]
Structure-Activity Relationship (SAR) Map
Caption: SAR map illustrating the functionalizable regions of the scaffold for drug and agrochemical design.[1]
Safety & Handling (MSDS Highlights)
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
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Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.[1]
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Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) away from strong oxidizing agents.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.[1]
References
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PubChem. (2024).[1] Compound Summary: 6-Chloronicotinic acid (Precursor).[1] National Library of Medicine.[1] [Link]
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Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Nucleophilic Aromatic Substitution. Wiley-Interscience.[1] (General reference for SNAr mechanism on pyridines).
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Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Reference for LogP and pKa principles in drug design).

